molecular formula C14H10Br2O2 B1623003 4,4'-Dibromobenzoin CAS No. 4254-18-6

4,4'-Dibromobenzoin

Cat. No. B1623003
CAS RN: 4254-18-6
M. Wt: 370.03 g/mol
InChI Key: NKUPPQSXKJCXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06288188B1

Procedure details

A solution of 4-bromobenzaldehyde (25.0 g, 0.135 mol), 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (1.70 g, 0.0068 mol) and triethylamine (4.10 g, 0.0405 mol) in ethanol (125 mL) is stirred at room temperature for 60 hours. The reaction mixture is concentrated to dryness, then taken up in CH2Cl2 (150 mL), washed with 1 M HCl and saturated aqueous NaHCO3 and dried (Na2SO4), then concentrated, giving 25.2 g (100 percent) of a viscous yellow oil which solidifies upon standing at room temperature. 1H NMR (CDCl3) δ 7.73 (d, J=8.5 Hz, 2H), δ 7.52 (d, J=8.5 Hz, 2H), 7.44 (d, J=8.2 Hz, 2H), 7.17 (d, J=8.2 Hz, 2H) 13C NMR (CDCl3) δ 197.33, 137.56, 132.33, 132.13, 131.90, 130.43, 129.46, 129.31, 122.93, 75.68.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(N([CH2:15][CH3:16])CC)C.[CH2:17]([OH:19])[CH3:18]>[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([CH:17]([C:18]2[CH:16]=[CH:15][C:2]([Br:1])=[CH:3][CH:4]=2)[OH:19])=[O:7])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
WASH
Type
WASH
Details
washed with 1 M HCl and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.